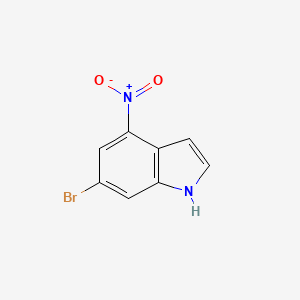

6-bromo-4-nitro-1H-indole

Descripción

Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole scaffold is a recurring motif in a vast array of natural products and synthetic compounds, underscoring its fundamental importance. ijpsr.infonih.govijpsr.com Its prevalence is a testament to its evolutionary selection as a robust and versatile chemical entity. mdpi.com

The indole ring system is a constituent of numerous natural products, including alkaloids, peptides, and various bioactive compounds. ijpsr.info Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174). ijpsr.info In the realm of pharmaceuticals, a multitude of drugs incorporate the indole scaffold, highlighting its therapeutic relevance. ijpsr.infomdpi.com Examples of such drugs include the anti-inflammatory agent indomethacin, the anti-migraine drug sumatriptan, and the anti-cancer drug vincristine. nih.govmdpi.com Marine organisms are also a rich source of indole alkaloids with diverse biological activities. nih.gov

Table 1: Examples of Indole-Containing Compounds

| Compound | Classification | Significance |

|---|---|---|

| Tryptophan | Essential Amino Acid | Precursor to serotonin and melatonin ijpsr.info |

| Serotonin | Neurotransmitter | Regulates mood, sleep, and other physiological processes nih.gov |

| Indomethacin | Pharmaceutical | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |

| Vincristine | Pharmaceutical | Anti-cancer agent used in chemotherapy mdpi.com |

The indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. ijpsr.infonih.gov This designation stems from its ability to bind to a wide range of biological targets with high affinity, making it a valuable starting point for the design of new drugs. ijpsr.infomdpi.com The structural versatility of the indole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. mdpi.com

Overview of Substituted Indole Derivatives

The chemical and biological properties of the indole nucleus can be significantly modified through the introduction of various functional groups at different positions on the ring. mdpi.comresearchgate.net This process, known as functionalization, is a key strategy in the development of new indole-based compounds with desired characteristics. researchgate.netnih.gov

The introduction of substituents onto the indole ring can influence its electron distribution, steric properties, and hydrogen bonding capabilities. mdpi.comresearchgate.net These modifications, in turn, can dramatically alter the compound's reactivity, solubility, and biological activity. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the indole ring, affecting its participation in chemical reactions. rsc.org

While substitution can occur at various positions on the indole ring, certain positions are of particular strategic importance. The C-3 position is highly nucleophilic and is a common site for electrophilic substitution. researchgate.netrsc.org The C-2 position is also a key site for functionalization. numberanalytics.com The benzene (B151609) ring portion of the indole nucleus, including positions C-4 and C-6, can also be substituted to influence the molecule's properties. numberanalytics.comosaka-u.ac.jp

Specific Focus: 6-Bromo-4-nitro-1H-indole

Within the vast family of substituted indoles, this compound is a compound of particular interest. This derivative features a bromine atom at the C-6 position and a nitro group at the C-4 position, a combination that imparts unique chemical characteristics and potential for further synthetic elaboration.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 885520-50-3 | chemsrc.com |

| Molecular Formula | C₈H₅BrN₂O₂ | cymitquimica.com |

| Molecular Weight | 241.04 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences the electronic properties of the indole ring system, making this compound a valuable building block in organic synthesis and medicinal chemistry. evitachem.com It serves as an intermediate in the synthesis of more complex molecules with potential biological activities. evitachem.comchemshuttle.com

Unique Substitution Pattern and its Implications

The compound this compound is distinguished by a specific substitution pattern that has profound implications for its chemical behavior. The presence of a nitro group (-NO₂) at the 4-position and a bromine atom (-Br) at the 6-position creates a unique electronic environment on the indole ring.

The nitro group is a strong electron-withdrawing group, and its placement at the C4-position has a notable effect on the electronic transition energies of the indole chromophore. nih.gov Research on 4-substituted indoles has shown that the electronic properties of the substituent at this specific position can be used to tune the molecule's absorption and emission spectra. nih.gov The nitro group at C4 significantly deactivates the benzene ring towards electrophilic substitution.

Simultaneously, the bromine atom at the C6-position also acts as an electron-withdrawing group through induction, while contributing some electron density via resonance. This dual effect further modifies the reactivity of the benzene ring. The bromine atom can also serve as a handle for further synthetic modifications, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), allowing for the construction of more complex molecules. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₅BrN₂O₂ | 241.04 | 885520-50-3 |

| 4-bromo-6-nitro-1H-indole | C₈H₅BrN₂O₂ | 241.04 | 885520-47-8 |

| 6-Bromo-1H-indole | C₈H₆BrN | 196.04 | 52415-29-9 |

| 4-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | 4769-97-5 |

This table is generated based on data from multiple sources. bldpharm.comnih.govsigmaaldrich.com

Current Research Landscape and Future Directions

While direct and extensive research specifically focused on this compound is not widely published, the current research landscape for related compounds provides a clear indication of its potential applications and future research trajectories.

Current Research: Research on substituted indoles is a vibrant field, with a strong focus on medicinal chemistry. researchgate.net Derivatives of bromoindoles and nitroindoles are investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net

Synthetic Intermediates: 6-Bromoindole (B116670) is a key starting material for the synthesis of complex molecules, including inhibitors of bacterial enzymes like cystathionine (B15957) γ-lyase (bCSE). nih.govmdpi.com The bromine at the 6-position is crucial for these syntheses, often being substituted via cross-coupling reactions to build the final inhibitor. nih.gov The synthesis of various nitroindole derivatives is also an active area, as these compounds serve as precursors to other functionalized indoles, such as aminoindoles, through the reduction of the nitro group. researchgate.netnih.gov

Biological Activity: Derivatives of nitroindoles have been synthesized and screened for antimicrobial activity. researchgate.net Similarly, many bromoindole derivatives have been explored for their potential as anticancer and antiviral agents. For example, the drug Arbidol (umifenovir), which has a substituted indole core, possesses antiviral properties. rjptonline.org The specific substitution pattern can lead to potent and selective biological effects.

Future Directions: The unique structure of this compound positions it as a promising candidate for future research and development.

Scaffold for Drug Discovery: Given the known biological activities of related compounds, this compound could serve as a valuable scaffold for the development of new therapeutic agents. The nitro group could be reduced to an amine, which could then be further functionalized. The bromine atom provides a site for introducing diverse chemical moieties to explore structure-activity relationships (SAR) for various biological targets.

Materials Science: The tunable electronic properties of 4-substituted indoles suggest that this compound and its derivatives could be investigated for applications in materials science, such as in the development of organic electronic materials or fluorescent probes. nih.gov

Development of Novel Synthetic Methodologies: The compound could be used as a model substrate to explore new chemical transformations on an electron-deficient indole system. Developing selective reactions that differentiate between the C4-nitro and C6-bromo positions would be of significant interest to synthetic chemists.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCSAZREHRCISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311931 | |

| Record name | 6-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-50-3 | |

| Record name | 6-Bromo-4-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Bromo 4 Nitro 1h Indole

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring is a versatile functional group. It possesses a lone pair of electrons and an associated proton, making it both nucleophilic and acidic. This dual reactivity allows for the introduction of various substituents at the N-1 position through reactions such as alkylation and acylation.

The N-H proton of the indole nucleus is weakly acidic and can be removed by a suitable base to generate a highly nucleophilic indolide anion. This anion readily reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted products. The choice of base and solvent is crucial for the success of these reactions. Common bases include sodium hydride (NaH), which provides irreversible deprotonation, potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). Solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed.

For instance, the N-alkylation of the related 6-bromoindole (B116670) scaffold has been effectively carried out using sodium hydride in DMF, followed by the addition of an alkylating agent like methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. bohrium.com This general procedure is applicable to 6-bromo-4-nitro-1H-indole for the synthesis of various N-alkyl derivatives. bohrium.com Similarly, acylation can be achieved by treating the indolide anion with acylating agents such as acid chlorides or anhydrides.

Friedel-Crafts alkylation reactions, particularly with electron-deficient alkenes like nitroalkenes, represent another pathway for modifying the indole core. masterorganicchemistry.comresearchgate.net While these reactions typically occur at the nucleophilic C-3 position, N-alkylation can also be observed depending on the reaction conditions and the substitution pattern of the indole. masterorganicchemistry.com

The alkylation and acylation of the indole nitrogen are fundamental steps in the synthesis of a wide variety of N-substituted derivatives. These reactions allow for the attachment of diverse functional groups, which can modulate the molecule's biological and chemical properties. For example, attaching acetic acid moieties to the nitrogen of 6-bromoindole has been used to create building blocks for bioactive compounds. bohrium.com The general strategy involves deprotonation with a base like NaH in an anhydrous solvent, followed by quenching with an electrophile such as an alkyl halide or an acid derivative. bohrium.com This approach provides a reliable route to compounds like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine and various esters, which are precursors for more complex molecules. bohrium.com

| Reaction Type | Typical Base | Typical Electrophile | Common Solvent |

|---|---|---|---|

| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halides (e.g., R-Br, R-I) | Dimethylformamide (DMF) |

| N-Alkylation | Potassium Carbonate (K2CO3) | Alkyl Halides | Acetonitrile (B52724) (CH3CN) |

| N-Acylation | Sodium Hydride (NaH) | Acyl Chlorides (e.g., R-COCl) | Tetrahydrofuran (THF) |

| N-Acylation | Triethylamine (B128534) (Et3N) | Acid Anhydrides (e.g., (RCO)2O) | Dichloromethane (B109758) (CH2Cl2) |

Reactivity of the Bromo Group at C-6

The bromine atom at the C-6 position of the indole ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electron-withdrawing nitro group at the C-4 position, which is para to the bromo substituent. This electronic arrangement activates the C-Br bond towards certain types of reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly applicable to aryl bromides like this compound.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. commonorganicchemistry.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including nitro groups. iciq.orgtandfonline.com For bromoindoles, typical catalysts include Pd(PPh3)4 or PdCl2(dppf), with bases such as potassium carbonate or cesium carbonate in solvent systems like dioxane/water or ethanol (B145695). iciq.orgacs.org The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. lookchem.comnih.gov This method is highly effective for aryl bromides and tolerates electron-withdrawing substituents. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which are advantageous for certain substrates. organic-chemistry.orgbohrium.com Typical conditions involve a palladium source like PdCl2(PPh3)2, a copper source like CuI, and an amine base such as triethylamine in a solvent like THF or DMF. lookchem.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a versatile method for C-C bond formation and is compatible with various functional groups on the aryl halide. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

| Reaction | Catalyst System | Coupling Partner | Typical Base | Common Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 or Pd(dppf)Cl2 | Aryl/Vinyl Boronic Acid | K2CO3, Cs2CO3 | Dioxane/H2O, Toluene (B28343) |

| Sonogashira | PdCl2(PPh3)2 / CuI | Terminal Alkyne | Triethylamine (Et3N), Diisopropylamine (DIPA) | DMF, THF |

| Heck | Pd(OAc)2 / Ligand (e.g., PPh3) | Alkene | Triethylamine (Et3N), K2CO3 | DMF, Acetonitrile |

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. This reaction requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In this molecule, the nitro group at C-4 is in the para position relative to the bromine atom at C-6, providing the necessary electronic activation.

The SNAr mechanism proceeds via a two-step addition-elimination process. A strong nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. A variety of nucleophiles, including alkoxides, amines, and thiolates, can participate in SNAr reactions, allowing for the introduction of diverse substituents at the C-6 position.

While the nitro group is often the primary site for reduction in bromonitroarenes, selective reduction of the bromo group (hydrodebromination) is achievable under specific conditions. Catalytic hydrogenation is a common method for this transformation. Research has shown that aryl bromides can be selectively reduced in the presence of nitro groups using a palladium-on-carbon (Pd/C) catalyst under neutral conditions. This selectivity is crucial, as many reducing agents and conditions would preferentially reduce the nitro group. lookchem.com

The reaction typically involves treating the substrate with hydrogen gas (H2) or a hydrogen donor in the presence of the Pd/C catalyst. The conditions must be carefully controlled to avoid the simultaneous reduction of the nitro functionality. This selective hydrodebromination transforms this compound into 4-nitro-1H-indole, effectively removing the halogen while preserving the other key functional groups.

Reactivity of the Nitro Group at C-4

The nitro group at the C-4 position of the this compound scaffold is a key functional group that significantly influences the molecule's reactivity and serves as a versatile handle for further chemical modifications.

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of this compound, yielding 4-amino-6-bromo-1H-indole. This conversion opens up a wide array of possibilities for subsequent functionalization. A variety of reducing agents and conditions have been successfully employed for this purpose.

Commonly used methods for the reduction of aromatic nitro compounds are applicable here, though the choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the bromo substituent (dehalogenation). commonorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Often preferred over Pd/C to prevent dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Metal in acidic or neutral media | A classic and cost-effective method. |

| SnCl₂·2H₂O/EtOH | Stannous chloride in ethanol | A mild and effective reagent. scispace.com |

| Na₂S₂O₄ | Sodium dithionite | Useful for selective reductions. wikipedia.org |

| Zn/NH₄Cl | Zinc dust in aqueous ammonium (B1175870) chloride | A mild reducing system. scispace.com |

The resulting 4-amino-6-bromo-1H-indole is a valuable intermediate in the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory agents. chemimpex.com

The amino group of 4-amino-6-bromo-1H-indole is nucleophilic and can readily undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amidation: The amino group can be acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. nih.gov This reaction is crucial for building peptide-like structures or introducing other functional moieties. For instance, the reaction of an aminoindole with a carboxylic acid can be facilitated by coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium-hexafluorophosphate) (HATU). nih.gov

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄). Diazonium salts are highly versatile intermediates that can undergo a range of subsequent reactions, known as Sandmeyer-type reactions, to introduce a wide variety of substituents.

Table 2: Potential Transformations of the Diazonium Salt of 4-Amino-6-bromo-1H-indole

| Reagent | Product Functional Group |

| CuCl/HCl | -Cl |

| CuBr/HBr | -Br |

| CuCN/KCN | -CN |

| KI | -I |

| HBF₄, heat | -F |

| H₂O, heat | -OH |

| H₃PO₂ | -H (deamination) |

These functionalization strategies highlight the importance of the 4-amino-6-bromo-1H-indole intermediate in medicinal chemistry and materials science. chemimpex.com

Reactivity at Other Positions (C-2, C-3, C-5, C-7)

The reactivity of the this compound core at positions other than C-4 is influenced by the electronic effects of the existing bromo and nitro substituents, as well as the inherent reactivity of the indole ring system.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including indoles. wikipedia.org The indole nucleus is generally electron-rich and susceptible to attack by electrophiles. However, the presence of the electron-withdrawing nitro group at C-4 and the bromo group at C-6 deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. makingmolecules.com

The pyrrole (B145914) ring of the indole system is typically more reactive towards electrophiles than the benzene ring. The most common site for electrophilic attack on the indole ring is the C-3 position. If the C-3 position is substituted, electrophilic attack may occur at the C-2 position.

Key electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂)

Halogenation: Introduction of a halogen (-Cl, -Br, -I)

Sulfonation: Introduction of a sulfonic acid group (-SO₃H)

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R)

Friedel-Crafts Acylation: Introduction of an acyl group (-COR)

For this compound, the directing effects of the existing substituents must be considered. The nitro group is a meta-director, while the bromo group is an ortho-, para-director. masterorganicchemistry.com The interplay of these directing effects, along with the inherent reactivity of the indole nucleus, will determine the regioselectivity of further electrophilic substitution reactions.

The electron-deficient nature of the benzene ring in this compound, due to the presence of the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, such reactions on the indole core itself are less common than electrophilic substitutions. Nucleophilic substitution has been observed on substituted nitroindoles, for example, where a nucleophile can displace a suitable leaving group. nii.ac.jpresearchgate.net

Indole derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component. researchgate.net For instance, formal [4+2] cycloaddition reactions involving indole-derived bromides and alkenes or alkynes have been reported to synthesize pyrido[1,2-a]indol-6(7H)-ones under visible light photocatalysis. rsc.org The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the reaction partner.

Multi-component Reactions Involving this compound

No specific research findings on multi-component reactions directly involving this compound were identified.

Synthesis of Complex Molecular Architectures from this compound as a Building Block

No specific examples of complex molecules synthesized directly from this compound as a starting building block were found in the searched literature.

Spectroscopic Characterization and Structural Analysis of 6 Bromo 4 Nitro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise structure of 6-bromo-4-nitro-1H-indole can be elucidated.

While specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on the well-established principles of NMR and the known spectral data of closely related substituted indoles, such as 6-bromo-1H-indole and various nitroindoles.

Chemical Shift Analysis for Structural Elucidation

The chemical shift (δ) in NMR spectroscopy indicates the electronic environment of a nucleus. The positions of the bromo and nitro substituents on the indole (B1671886) ring cause significant changes in the chemical shifts of the nearby protons and carbons due to their electronic effects (inductive and resonance effects).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals for the five protons of the indole core. The nitro group (-NO₂) at the C-4 position is a strong electron-withdrawing group, which will significantly deshield (shift to a higher ppm value) the adjacent protons. The bromine atom at C-6 also exerts an electron-withdrawing inductive effect but a weaker deactivating resonance effect.

N-H Proton: The proton on the nitrogen (H-1) is expected to appear as a broad singlet at a high chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities.

Pyrrole (B145914) Ring Protons (H-2, H-3): The protons on the five-membered pyrrole ring, H-2 and H-3, typically appear as a pair of doublets or triplets depending on the solvent and substitution. H-2 is generally found further downfield than H-3.

Benzene (B151609) Ring Protons (H-5, H-7): The protons on the benzene portion of the indole ring are most affected by the substituents. H-5, situated between the nitro and bromo groups, is expected to be the most deshielded aromatic proton, appearing as a doublet. H-7, adjacent to the indole nitrogen and ortho to the nitro group, will also be significantly downfield and appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The electron-withdrawing nitro group and the electronegative bromine atom will influence the chemical shifts of the carbon atoms in the indole ring.

C-4 and C-6: The carbons directly attached to the nitro group (C-4) and the bromine atom (C-6) will be significantly affected. The C-4 carbon is expected to be highly deshielded due to the strong electron-withdrawing nature of the nitro group. The C-6 carbon's chemical shift will be influenced by the electronegativity of bromine.

Other Carbons: The remaining carbons of the indole ring will show shifts consistent with the combined electronic effects of the two substituents. The quaternary carbons (C-3a, C-7a) will also be identifiable.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | > 10.0 (broad singlet) | - |

| 2 | ~7.5-7.8 (doublet) | ~125-128 |

| 3 | ~6.7-7.0 (doublet) | ~103-106 |

| 3a | - | ~128-131 |

| 4 | - | ~140-145 |

| 5 | ~8.0-8.3 (doublet) | ~118-121 |

| 6 | - | ~115-118 |

| 7 | ~7.8-8.1 (doublet) | ~120-123 |

| 7a | - | ~135-138 |

Note: These are predicted values based on substituent effects in related indole structures. Actual experimental values may vary depending on the solvent and other conditions.

Coupling Constant Interpretation

Spin-spin coupling, observed as splitting of NMR signals, provides information about the connectivity of atoms. The magnitude of the coupling constant (J, measured in Hertz) is dependent on the number of bonds and the dihedral angle between the coupled nuclei.

In the aromatic system of this compound, the coupling between adjacent protons (ortho-coupling) is typically the largest (J = 7-9 Hz). Coupling between protons separated by four bonds (meta-coupling, J = 2-3 Hz) is smaller, and para-coupling (five bonds) is often negligible.

H-2 and H-3: These protons on the pyrrole ring would exhibit a coupling constant of approximately J = 2.5-3.5 Hz.

H-5 and H-7: These protons are on the benzene ring but are not adjacent. They are separated by the bromine- and nitro-substituted carbons. Therefore, they would likely appear as doublets due to meta-coupling with each other, with a small J-value (around 2-3 Hz). The absence of ortho-coupling for any of the benzene ring protons would be a key indicator of the 4,6-disubstitution pattern.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between H-2 and H-3, confirming their connectivity. It would also show a weak cross-peak between H-5 and H-7, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would allow for the direct assignment of the protonated carbons (C-2, C-3, C-5, and C-7) by linking them to their corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons over two or three bonds. sdsu.edu The HMBC spectrum would be instrumental in confirming the placement of the substituents. Key expected correlations would include:

The N-H proton (H-1) showing correlations to C-2, C-3, C-3a, and C-7a.

H-5 showing correlations to the quaternary carbons C-4 (bearing the nitro group), C-7, and C-3a.

H-7 showing correlations to the quaternary carbons C-3a, C-5, and the carbon bearing the bromine, C-6. These long-range correlations provide definitive evidence for the connectivity of the entire molecule.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

Determination of Molecular Formula

The molecular formula of this compound is C₈H₅BrN₂O₂. The nominal molecular weight is 241 g/mol for the isotope ⁷⁹Br and 243 g/mol for ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. The calculated exact mass for C₈H₅⁷⁹BrN₂O₂ is 240.9589 and for C₈H₅⁸¹BrN₂O₂ is 242.9568. An experimental HRMS measurement matching these values would confirm the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. miamioh.eduyoutube.com Consequently, the molecular ion in the mass spectrum of this compound will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M⁺+2). This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the stable indole ring and the presence of the bromo and nitro functional groups. scirp.org

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of NO (30 Da) followed by the loss of CO (28 Da). miamioh.edu Aromatic halides can lose the halogen atom as a radical. miamioh.edu

Predicted Fragmentation of this compound:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Description |

| 241 | 243 | [C₈H₅BrN₂O₂]⁺ | Molecular Ion (M⁺) |

| 195 | 197 | [C₈H₅BrN₂O]⁺ | Loss of NO |

| 167 | 169 | [C₇H₅BrN₂]⁺ | Loss of NO and CO |

| 162 | - | [C₈H₅N₂O₂]⁺ | Loss of Br radical |

| 116 | 116 | [C₈H₆N]⁺ | Loss of Br and NO₂ |

The analysis of these fragments helps to piece together the structure of the parent molecule and corroborates the assignments made by NMR spectroscopy. The presence of the bromine isotope pattern in the fragment ions containing bromine would further support the fragmentation pathway analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, an IR spectrum would provide crucial information about its key structural features.

Identification of Characteristic Functional Groups (N-H, C-Br, N-O)

A hypothetical IR spectrum of this compound would be expected to exhibit several characteristic absorption bands corresponding to its principal functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3500-3300 cm⁻¹. The presence of a carbon-bromine (C-Br) bond would be indicated by a strong absorption in the fingerprint region, generally between 600 and 500 cm⁻¹. Furthermore, the nitro group (N-O) would display two distinct and strong stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch in the 1350-1300 cm⁻¹ range.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3500-3300 | Medium to Sharp |

| C-Br Stretch | 600-500 | Strong |

| N-O Asymmetric Stretch | 1550-1500 | Strong |

| N-O Symmetric Stretch | 1350-1300 | Strong |

Note: This table is based on typical ranges for these functional groups and does not represent experimentally determined data for this compound.

No experimental IR spectra for this compound have been found in the searched scientific literature or databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the indole chromophore, influenced by the bromo and nitro substituents. The indole ring itself typically exhibits two main absorption bands, one around 270-290 nm and another at shorter wavelengths. The presence of the nitro group, a strong chromophore, would likely cause a bathochromic (red) shift of these absorptions to longer wavelengths, potentially extending into the visible region, and an increase in their intensity (hyperchromic effect). The specific λmax values would depend on the solvent used for the analysis.

No experimental UV-Vis spectra or data on the electronic transitions and absorption maxima for this compound are publicly available.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. A successful crystallographic analysis of this compound would provide a wealth of structural information.

Conformational Analysis and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography would reveal the packing of the molecules in the crystal lattice. This includes an analysis of any intermolecular interactions, such as hydrogen bonding involving the indole N-H group and the oxygen atoms of the nitro group, or halogen bonding involving the bromine atom. These interactions are crucial for understanding the solid-state properties of the compound.

A search of crystallographic databases has not yielded any crystal structure data for this compound.

Computational Chemistry and Theoretical Studies of 6 Bromo 4 Nitro 1h Indole

Electronic Structure Calculations (e.g., DFT, ab initio)

Electronic structure calculations are fundamental to understanding the chemical nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing information about electron distribution and energy levels within the molecule.

For substituted indoles, DFT calculations, particularly using the B3LYP functional, have been effectively used to determine optimized molecular structures and electronic properties. These calculations are typically performed with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

In studies of related nitro-indole derivatives, the HOMO is typically localized over the indole (B1671886) ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often centered on the nitro group and the adjacent benzene (B151609) ring, highlighting this area as the likely site for nucleophilic attack. The presence of the electron-withdrawing nitro group and the bromine atom would be expected to lower both the HOMO and LUMO energy levels of 6-bromo-4-nitro-1H-indole compared to unsubstituted indole. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on similar compounds

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the indole ring system. |

| LUMO | -2.8 | Concentrated on the nitro group and benzene moiety. |

| HOMO-LUMO Gap | 3.7 | Indicates relative stability and reactivity. |

Note: This data is illustrative and based on typical values for similar nitroaromatic heterocyclic compounds.

Charge Distribution and Electrostatic Potential

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for hydrogen bonding. The hydrogen atom on the indole nitrogen (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor. The bromine atom would also influence the electrostatic potential due to its electronegativity. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing charge delocalization and the stability of the molecule.

Conformational Analysis and Energy Minima

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For a relatively rigid structure like the indole ring system, the primary conformational flexibility would involve the orientation of the nitro group relative to the ring.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the C-N bond connecting the nitro group to the indole ring. This allows for the identification of the global energy minimum, which corresponds to the most stable conformation. For nitroaromatic compounds, a planar or near-planar arrangement of the nitro group with the aromatic ring is often the most stable due to favorable electronic conjugation. In a study of 6-bromo-1H-indole-3-carboxylic acid, the dihedral angle between the carboxylic acid group and the indole ring system was found to be a key parameter in determining the crystal packing. A similar analysis for this compound would be crucial to understanding its solid-state structure and intermolecular interactions.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving indole derivatives.

For instance, in nucleophilic additions to indolynes, computational studies have been used to explain the origins of regioselectivity. For this compound, theoretical studies could be employed to investigate reactions such as electrophilic substitution on the indole ring or nucleophilic aromatic substitution. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction, providing critical information about the reaction kinetics.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For instance, vibrational frequencies from FT-IR and Raman spectroscopy can be calculated using DFT methods. The calculated wavenumbers are often scaled to account for anharmonicity and other systematic errors in the computational method.

Similarly, 1H and 13C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for the observed absorptions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| FT-IR | N-H stretching frequency | ~3400-3500 cm-1 |

| FT-IR | NO2 asymmetric stretching | ~1520-1560 cm-1 |

| FT-IR | NO2 symmetric stretching | ~1340-1380 cm-1 |

| 1H NMR | N-H proton chemical shift | ~8.0-9.0 ppm |

| 13C NMR | C4 chemical shift (attached to NO2) | ~140-150 ppm |

| 13C NMR | C6 chemical shift (attached to Br) | ~115-125 ppm |

| UV-Vis | λmax | ~300-350 nm |

Note: These are estimated values based on computational studies of similar substituted indoles and nitroaromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models could be developed to predict their potential as therapeutic agents.

The process involves calculating a variety of molecular descriptors for each derivative, which can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors are then used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), that correlates the descriptors with the observed biological activity. Such models can guide the design of new derivatives with enhanced activity. Studies on various indole derivatives have successfully employed QSAR to predict their inhibitory activity against enzymes or their antioxidant properties.

Advanced Research on this compound Derivatives in Medicinal Chemistry Stalled by Lack of Specific Data

The user-requested article, intended to focus solely on the applications and advanced research of This compound derivatives, cannot be generated at this time due to the absence of specific scientific data on their development as novel drug candidates or their targeted therapeutic applications in the following areas:

Antimicrobial and Antibacterial Agents

Anticancer and Antiproliferative Agents

Antiviral Agents (including Anti-HIV, Anti-HBV, and Anti-HCV)

Anti-inflammatory and Analgesic Agents

Research into related compounds, such as 6-bromoindole (B116670) derivatives, has shown promise. For instance, various 6-bromoindolglyoxylamide polyamine derivatives have been evaluated for their potential as antimicrobial agents and antibiotic enhancers. nih.gov Similarly, other brominated indoles have been investigated for their anti-inflammatory properties. nih.gov In the realm of oncology, studies have explored the anticancer profiles of 6-bromo derivatives of indole phytoalexins. researchgate.net

Furthermore, the broader class of nitro-containing molecules is recognized for a wide spectrum of biological activities, including antimicrobial effects. encyclopedia.pub Research has also been conducted on substituted 5-nitroindole (B16589) derivatives, which have demonstrated broad-spectrum anticancer activities. nih.gov

However, these findings relate to molecules that are structurally distinct from This compound . The specific combination of a bromine atom at the 6-position and a nitro group at the 4-position of the indole ring creates a unique chemical entity. The biological activities and therapeutic potential of its derivatives would need to be established through dedicated synthesis and pharmacological evaluation. At present, such studies focusing on the specific applications outlined are not found in the accessible scientific literature.

Therefore, while the foundational indole structure remains a cornerstone of medicinal chemistry research, the specific sub-class of This compound derivatives remains an unexplored area, precluding the creation of a detailed and scientifically accurate article on their advanced research and applications.

Applications and Advanced Research of 6 Bromo 4 Nitro 1h Indole Derivatives

Medicinal Chemistry and Pharmaceutical Research

Targeted Therapeutic Applications

Antitubercular Agents

The indole (B1671886) nucleus is a prominent feature in many compounds explored for their antitubercular properties. The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Derivatives of indole have been a focus of this research, with various functionalized versions showing promise in inhibiting the growth of the tuberculosis-causing bacterium.

Research into coumarin (B35378) hybrids, for example, has shown that the presence of electron-withdrawing groups is beneficial for anti-tubercular activity. This suggests that the nitro group in 6-bromo-4-nitro-1H-indole derivatives could contribute positively to their efficacy. Studies on different series of synthetic compounds have identified several potent molecules with Minimum Inhibitory Concentrations (MIC) against the H37Rv strain of M. tuberculosis in the low microgram per milliliter range. For instance, certain 4-methyl-7-substituted coumarin derivatives demonstrated potent activity, with some compounds showing MIC values as low as 0.625 µg/mL against susceptible strains and 6.25 µg/mL against MDR strains. While research has not singled out this compound itself, the established anti-tubercular potential of bromo-substituted and nitro-substituted heterocyclic compounds provides a strong rationale for its investigation in this area.

Table 1: Antitubercular Activity of Selected Indole-Related Derivatives

| Compound Series | Target Strain | MIC (µg/mL) | Citation |

|---|---|---|---|

| 4-Methyl-7-amido coumarins | M. tuberculosis H37Rv | 1 - 10 | |

| Substituted Coumarins (6d, 6f) | M. tuberculosis H37Rv | 0.625 | |

| Substituted Coumarins (6d, 6f, 6k) | MDR-TB strain | 6.25 | |

| Indolizine Derivatives | M. tuberculosis H37Rv | 4 - 32 | |

| Indolizine Derivatives | MDR-TB strain | 16 - 64 |

Antidiabetic and Antimalarial Agents

The versatility of the indole scaffold extends to metabolic and infectious diseases. Indole derivatives are recognized as a promising source for the discovery of novel antidiabetic drugs, with both natural and synthetic variants showing potential. They have been shown to possess antihyperglycemic properties, and some derivatives act as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. The diverse biological activities associated with the indole structure make it a prime candidate for developing new agents to manage type 2 diabetes.

In the realm of antimalarial research, indole derivatives have also been identified as a novel chemotype. The urgent need for new drugs to combat malaria resistance has spurred the investigation of various heterocyclic compounds. Synthetic pathways have been developed specifically to create libraries of 6-bromo-indole derivatives for structure-activity relationship (SAR) studies against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These studies involve modifying the indole core at various positions to optimize antimalarial potency, indicating that derivatives of this compound fit within this strategic approach to drug discovery.

Enzyme Inhibitors (e.g., bCSE, COX-1, COX-2, Kinases)

Derivatives of 6-bromo-indole have emerged as potent and selective inhibitors of various enzymes implicated in disease.

Bacterial Cystathionine (B15957) γ-Lyase (bCSE): Several 6-bromoindole (B116670) derivatives have been identified as highly active inhibitors of bacterial CGL (or bCSE), an enzyme that produces hydrogen sulfide (B99878) (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This H₂S production helps protect the bacteria from oxidative stress, contributing to antibiotic resistance. By inhibiting bCSE, these compounds can weaken bacterial defenses.

Cyclooxygenase (COX-1 and COX-2): Brominated indoles have also been investigated as inhibitors of cyclooxygenase enzymes, which are key mediators of inflammation. Molecular docking and dynamics simulations have shown that brominated indoles can effectively bind to the active sites of both COX-1 and COX-2. The binding affinity of some derivatives toward COX enzymes is comparable to or better than that of aspirin (B1665792). The substitution pattern on the indole ring plays a critical role in determining selectivity. For instance, studies on different indole derivatives have shown that a bromo substituent at the 4th position of an attached phenyl moiety can significantly enhance COX-1 inhibitory potency. This highlights the importance of substituent placement in designing selective enzyme inhibitors based on the indole scaffold.

Table 2: Enzyme Inhibition by Bromo-Indole Derivatives

| Derivative Class | Target Enzyme | Activity/Finding | Citation |

|---|---|---|---|

| 6-Bromoindole Derivatives | Bacterial Cystathionine γ-Lyase (bCSE) | Active inhibitors at micromolar and submicromolar concentrations | |

| Naphthyl-Substituted Indoles | bCSE and hCSE | Preferential inhibition of bCSE over human CSE (hCSE) | |

| Mollusc-Derived Brominated Indoles | COX-1 | Docking score of -6.06 to -7.25 kcal/mol (Aspirin: -2.80 kcal/mol) | |

| Mollusc-Derived Brominated Indoles | COX-2 | Docking scores similar to or better than aspirin (-6.87 kcal/mol) | |

| Indole-based Thiosemicarbazides | COX-1 | Bromo substituent on phenyl moiety enhanced COX-1 inhibition (IC₅₀ = 10.00 µM) |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. The indole backbone itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to numerous receptors with high affinity. The specific placement of substituents like bromine and nitro groups dramatically modulates this activity.

For instance, in the context of anti-HIV agents targeting the gp41 protein, the linkage position between indole rings was found to be critical. A 6–6′ linkage between bisindole compounds resulted in submicromolar activity, whereas 5–5′, 5–6′, and 6–5′ linkages led to reduced potency, demonstrating the importance of molecular shape. In the development of antitubercular agents, electron-withdrawing substituents have been found to boost activity, suggesting the nitro group at the 4-position is a favorable feature. Similarly, for antimicrobial and antibiotic-potentiating indole conjugates, 5-bromo-substituted analogues were generally more broad-spectrum in their activity. These studies collectively indicate that the positions of the bromo and nitro groups on the this compound scaffold are key determinants of biological function, influencing everything from target binding affinity to spectrum of activity.

Drug Design and Optimization Strategies

The this compound scaffold is a valuable starting point for drug design and lead optimization. Synthetic strategies are often designed to allow for the systematic modification of the indole core to explore SAR and improve therapeutic properties. For example, in the development of antimalarials, synthetic pathways were created to facilitate the addition of various heterocyclic groups at the 6-position of the bromo-indole core via Suzuki reactions. This allows for the exploration of how different substituents at this position impact activity against Plasmodium falciparum.

Another key strategy involves fragment extension. In the design of anticancer agents targeting c-Myc G-quadruplex DNA, a 5-nitroindole (B16589) scaffold was systematically modified. Research found that a nitro group at the 5-position was critical for binding, and protecting the indole nitrogen at the N-1 position significantly improved G4 binding affinity. These optimization strategies, which focus on modulating flexible elements while preserving a core scaffold, are directly applicable to derivatives of this compound for developing targeted therapies.

Role as Potentiators for Existing Therapies (e.g., Antibiotics)

A significant area of research for bromo-indole derivatives is their role as antibiotic potentiators—compounds that enhance the efficacy of existing antibiotics. This is a crucial strategy for combating antibiotic resistance. The mechanism of action for this potentiation is often multifaceted.

One primary mechanism is the inhibition of bacterial defense systems. As mentioned, 6-bromoindole derivatives inhibit bacterial cystathionine γ-lyase (bCSE), an enzyme that helps bacteria withstand oxidative stress induced by antibiotics. By blocking this protective pathway, the derivatives render the bacteria more susceptible to conventional antibiotics like gentamicin.

A second mechanism involves the disruption of bacterial membranes. Certain 6-bromoindolglyoxylamide and indole-3-carboxamido-polyamine conjugates have been shown to rapidly permeabilize and depolarize the membranes of both Gram-positive and Gram-negative bacteria. This disruption not only has intrinsic antimicrobial effects but also enhances the activity of antibiotics like doxycycline (B596269) and erythromycin (B1671065) against resistant strains of P. aeruginosa and E. coli.

Material Science Applications

The application of indole derivatives is not limited to medicine; they also possess properties valuable in material science, particularly in optoelectronics. The electronic characteristics of the indole ring can be finely tuned through substitution, altering its absorption and emission properties.

The presence of a strong electron-withdrawing group, such as a nitro group, can significantly red-shift the absorption spectrum of the indole chromophore into the visible range. Specifically, 4-nitroindole (B16737) has been identified as a true visible chromophore. While it is largely non-fluorescent, this property makes it a candidate for use as a fluorescence resonance energy transfer (FRET) quencher.

Furthermore, the combination of donor and acceptor substituents on an indole framework can lead to materials with non-linear optical (NLO) properties. Compounds with strong electron-attracting substituents, like a nitro group, exhibit large NLO responses and charge-transfer behavior. This makes derivatives of this compound promising candidates for development into advanced materials for optoelectronic devices, such as those used in optical communications.

Functional Materials Development

The development of novel functional materials often relies on molecular building blocks that possess specific electronic properties. While direct research on this compound for functional materials is not extensively documented, its chemical structure suggests significant potential. The indole nucleus itself is an electron-rich aromatic system, and the presence of a strong electron-withdrawing nitro group at the C4 position can substantially modulate its electronic characteristics. This push-pull electronic effect is a key principle in the design of molecules for optoelectronics and non-linear optics. rsc.orgresearchgate.net

Furthermore, the bromine atom at the C6 position serves as a crucial handle for synthetic modification. It can be readily functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are fundamental in the synthesis of conjugated polymers, which are the cornerstone of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The ability to polymerize or attach this indole derivative to other electroactive units could lead to new materials with tailored HOMO/LUMO energy levels and enhanced charge transport properties. chemrxiv.orgmdpi.com

Pigments

Substituted indoles have a historical connection to pigments, most famously with 6,6'-dibromoindigo, the primary component of the ancient dye Tyrian purple. mdpi.comnih.gov The color of organic molecules is determined by their ability to absorb light in the visible spectrum, a property often enhanced by the presence of electron-donating and electron-withdrawing groups that extend the conjugated π-system.

The this compound molecule contains chromophores (the nitro group and the indole ring) and an auxochrome (the bromo group) that can influence its color. The nitro group, in particular, is known to be a powerful chromophore that can shift the absorption spectrum of a molecule to longer wavelengths (a bathochromic shift), potentially into the visible region. nih.gov Research on other substituted nitroindoles has shown that the position and nature of substituents can significantly tune the absorption and emission spectra. nih.gov While specific studies on this compound as a pigment are not prominent, its structure is analogous to precursors used in the synthesis of other synthetic dyes. mdpi.comresearchgate.net This suggests that it could serve as a valuable intermediate for creating novel pigments with unique tinctorial properties.

Agrochemical Applications

The indole scaffold is a "privileged structure" found in many biologically active compounds, including those with applications in agriculture. researcher.lifemdpi.com The natural plant hormone indole-3-acetic acid is a prime example, highlighting the inherent ability of indole derivatives to interact with biological systems in plants. nih.gov Consequently, synthetic indole derivatives are actively investigated for the development of new herbicides, fungicides, and insecticides. researcher.lifeacs.orggoogle.com

Compounds containing bromo and nitro functionalities are also prevalent in agrochemicals due to their ability to enhance biological activity. Halogenated indoles, particularly brominated ones, are frequently isolated from marine organisms and often exhibit potent antibacterial or antifungal properties. researchgate.netnih.gov The introduction of a nitro group can also confer pesticidal properties. While this compound itself has not been commercialized as an agrochemical, its structural motifs are of significant interest. Researchers have developed numerous indole-based compounds with herbicidal and insecticidal activities, indicating that derivatives of this compound could be promising candidates for new agrochemical agents. nih.govnih.govacs.org

Chemical Building Block in Organic Synthesis

Perhaps the most significant and well-established application of this compound is its role as a versatile building block in organic synthesis. The molecule possesses multiple reactive sites that can be addressed with high selectivity, making it an ideal starting material for constructing more complex molecular architectures.

The key reactive sites and their potential transformations are summarized below:

C6-Bromo Group : This position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. studfile.net

C4-Nitro Group : The nitro group is a versatile functional group that can be readily reduced to an amino group (NH2). This resulting amine can then be used to construct new heterocyclic rings or be further modified.

Indole N-H : The nitrogen atom can be deprotonated and alkylated, acylated, or protected with various protecting groups to modulate the reactivity of the indole ring. nih.gov

C3 Position : The C3 position of the indole ring is nucleophilic and can react with various electrophiles, although its reactivity is attenuated by the electron-withdrawing nitro group at C4.

The differential reactivity of these sites allows for a stepwise and controlled elaboration of the molecule.

Precursor for Diverse Heterocyclic Scaffolds

The functional groups on this compound make it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The high reactivity of nitroalkenes and related nitro-aromatic compounds in cycloaddition and cascade reactions is well-documented for building new ring systems. rsc.orgscispace.com

For example, a common strategy involves the reduction of the C4-nitro group to an amine. This new amino group, being ortho to the C5 position of the indole ring, is perfectly positioned for cyclization reactions. Condensation with a 1,3-dicarbonyl compound, for instance, could lead to the formation of a fused pyridine (B92270) ring, yielding a pyrido[4,5-b]indole scaffold. Similarly, the Barton-Zard reaction, which utilizes a nitro compound and an isocyanoacetate, is a powerful method for constructing pyrrole (B145914) rings fused to an existing framework. nih.govresearchgate.net The strategic manipulation of the bromo and nitro groups can thus provide access to a wide variety of novel heterocyclic structures.

Role in Complex Natural Product Synthesis

The indole nucleus is a core component of thousands of natural products, particularly alkaloids isolated from marine and terrestrial organisms. nih.govpurdue.edumdpi.com Many of these natural products feature halogenated or nitrogenated indole rings. researchgate.netmdpi.com Therefore, polysubstituted indoles like this compound are highly valuable intermediates in the total synthesis of such complex molecules.

While no published total synthesis explicitly starts from this compound, its utility is readily apparent. The bromo and nitro groups serve as synthetic handles that can be carried through multiple steps and then used for key bond formations or late-stage functionalization to arrive at the final natural product target. ub.edu For example, in the synthesis of marine alkaloids like those from the family of Flustra foliacea, which often contain brominated indole cores, a building block like 6-bromo-1H-indole is essential. researchgate.net The additional nitro group in this compound provides an additional point of modification, enabling synthetic routes to an even broader range of complex and biologically active natural products.

Interactive Data Table: Potential Synthetic Transformations

| Starting Moiety | Reagent/Reaction Type | Potential Product/Outcome |

| C6-Bromo | Pd(PPh₃)₄, Ar-B(OH)₂, Base (Suzuki Coupling) | 6-Aryl-4-nitro-1H-indole |

| C6-Bromo | Pd(OAc)₂, PPh₃, Alkene (Heck Coupling) | 6-Alkenyl-4-nitro-1H-indole |

| C4-Nitro | H₂, Pd/C or SnCl₂ | 6-Bromo-1H-indol-4-amine |

| N1-H | NaH, then R-X | 1-Alkyl-6-bromo-4-nitro-1H-indole |

| C4-Nitro (reduced to amine) | 1,3-Dicarbonyl, acid catalyst | Fused Pyrido[4,5-b]indole derivative |

Challenges and Future Research Directions

Development of Green and Sustainable Synthetic Routes

A primary challenge in the synthesis of complex indoles, including 6-bromo-4-nitro-1H-indole, is the reliance on traditional methods that often involve harsh conditions, stoichiometric reagents, and environmentally persistent solvents. google.comresearchgate.net The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and catalysts—are guiding the future of indole (B1671886) synthesis. rsc.orgrsc.orgresearchgate.net The development of synthetic pathways that are both economically viable and environmentally benign is a major focus of current research. researchgate.netrsc.org This includes the use of milder reaction conditions and the avoidance of metal catalysts where possible. rsc.orgrsc.org

Transition metal-catalyzed reactions are pivotal in modern indole synthesis; however, the cost, toxicity, and difficulty in removing residual metals from the final products present significant hurdles. mdpi.comnih.gov A key research direction is the development of highly active and, crucially, recyclable catalysts.

Heterogeneous catalysts, which can be easily separated from the reaction mixture by simple filtration, are particularly attractive. rsc.org For instance, copper-aluminium hydrotalcite (CuAl–HT) has been shown to be a highly efficient and reusable catalyst for the synthesis of indoles via dehydrogenative N-heterocyclization. rsc.org This catalyst can be recycled for multiple consecutive trials without a significant loss of reactivity. rsc.org Similarly, magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, have been successfully employed for the alkylation of indoles. researchgate.net These catalysts can be recovered using an external magnet and reused several times without a significant drop in catalytic activity. researchgate.net Cobalt-rhodium (Co–Rh) heterobimetallic nanoparticles represent another class of highly stable and reusable catalysts for indole synthesis through reductive cyclization, demonstrating usability for more than ten cycles without loss of activity. acs.org

Future work will likely focus on adapting such heterogeneous and recyclable catalytic systems for the synthesis of halogenated nitroindoles like this compound. The goal is to create robust catalysts that maintain high efficiency and selectivity over numerous cycles, thus improving the economic and environmental profile of the synthesis.

| Catalyst System | Reaction Type | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Copper-Aluminium Hydrotalcite (CuAl–HT) | Dehydrogenative N-heterocyclization | High activity, easy to prepare, environmentally harmless | Recyclable for at least 6 consecutive trials | rsc.org |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Alkylation of indoles | Air stable, highly efficient, magnetically separable | Recyclable for at least 5 times | researchgate.net |

| Cobalt-Rhodium (Co–Rh) Nanoparticles | Reductive cyclization | High stability, proceeds under mild conditions (1 atm H₂, 25 °C) | Reusable for more than 10 times | acs.org |

The choice of solvent is critical to the environmental impact of a synthetic process. Many traditional indole syntheses utilize volatile and toxic organic solvents like toluene (B28343) or dipolar aprotic solvents. google.comscispace.com A significant challenge is to replace these with greener alternatives. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. google.com The development of catalytic systems that are effective in aqueous media is a high priority. google.com

Ionic liquids are also emerging as promising "green" reaction media because of their low vapor pressure, thermal stability, and potential for recyclability. google.comscispace.com Specifically, functionalized acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and product isolation. google.comscispace.com Other environmentally benign solvents such as ethanol (B145695) are also being successfully employed in novel, mild, metal-free indole syntheses. rsc.orgrsc.org Future research will focus on designing synthetic routes to this compound that are compatible with these green solvents, potentially under milder conditions such as those afforded by visible-light photocatalysis. rsc.org

Exploration of Novel Derivatization Strategies

The this compound core is a platform for the synthesis of a wide array of more complex molecules. rsc.orgorganic-chemistry.org A major challenge lies in developing novel and efficient strategies to selectively functionalize this polysubstituted scaffold. mdpi.comresearchgate.net

Due to the presence of multiple C-H bonds and pre-existing substituents on the this compound ring, achieving site-selectivity is a formidable challenge. nih.gov While the pyrrole (B145914) ring (C2 and C3 positions) is inherently more reactive, functionalization of the benzene (B151609) core (C4, C5, C6, C7) is considerably more difficult. nih.govresearchgate.net

A key area of future research is the application of directing group strategies to achieve regioselective C-H functionalization on the benzenoid ring of substituted indoles. nih.govrsc.org By installing a temporary directing group on the indole nitrogen, it is possible to direct a metal catalyst to a specific, otherwise unreactive, C-H bond. For example, different directing groups can steer arylation to the C7, C6, C5, or C4 positions. nih.govresearchgate.net Developing directing groups and catalytic systems that can selectively target the C5 or C7 positions of the this compound scaffold, overriding the electronic influence of the existing bromo and nitro groups, would provide a powerful tool for creating novel derivatives. rsc.org

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of methods for the asymmetric synthesis of chiral derivatives of this compound is a critical research direction. This involves creating new stereogenic centers with high levels of enantioselectivity.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. nih.govrsc.org Chiral bifunctional catalysts, such as those based on squaramide or thiourea (B124793) scaffolds, have been used to catalyze domino reactions that construct multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net For instance, the asymmetric synthesis of chiral chromans has been achieved through an organocatalytic oxa-Michael-nitro-Michael domino reaction involving nitroolefins. nih.gov Future research could explore adapting these organocatalytic strategies to reactions involving derivatives of this compound to produce novel, optically active compounds. nih.gov

Advanced Mechanistic Investigations

A deeper, fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. While many synthetic protocols are developed based on empirical optimization, future progress will rely on detailed mechanistic investigations.

This includes the use of controlled experiments to identify reaction intermediates and the influence of various reaction parameters. nih.gov Furthermore, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state energies, and the origins of chemo- and regioselectivity. researchgate.net For example, DFT studies have been used to elucidate the mechanism of Diels-Alder reactions for indole synthesis and to explain the regioselectivity of nitration reactions. nih.govresearchgate.net Applying these advanced mechanistic and computational tools to the synthesis and derivatization of this compound will facilitate the development of more efficient, selective, and predictable chemical transformations.

Broader Scope of Biological Activity Evaluation

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, attributable to its integral role in a multitude of biologically active compounds. nih.govresearchgate.net Future research endeavors should prioritize a comprehensive and systematic assessment of the biological activities of this compound and its derivatives.

Key Research Areas:

Anticancer Activity: The potential of nitroindoles as anticancer agents has been a subject of investigation. nih.gov It is imperative that future studies include screening this compound against a varied array of cancer cell lines to ascertain any cytotoxic or cytostatic effects. Subsequent mechanistic studies could then serve to elucidate the underlying molecular pathways, such as the induction of apoptosis or cell cycle arrest. nih.gov

Antimicrobial and Antiviral Properties: The indole nucleus is a recurring motif in numerous antimicrobial and antiviral agents. nih.gov The distinct electronic characteristics imparted by the bromo and nitro functional groups may pave the way for novel mechanisms of action against pathogenic bacteria, fungi, and viruses. A logical progression would be the high-throughput screening of this compound and its analogs against a broad spectrum of microbial and viral pathogens.

Enzyme Inhibition: Substituted indoles have demonstrated efficacy as enzyme inhibitors. researchgate.net By screening this compound against a range of enzyme classes, including kinases, proteases, and phosphatases, novel therapeutic targets may be identified.

Table of Biological Activities of Related Indole Derivatives:

| Derivative Class | Biological Activity |

| 5-Nitroindole (B16589) Derivatives | Anticancer (c-Myc G-Quadruplex Binders) nih.gov |

| Indole-2-carboxamides | Antiproliferative (EGFR, BRAFV600E, VEGFR-2 inhibitors) nih.gov |

| Methoxy-activated Indoles | Anticancer, Anti-HIV, Antibacterial, Antioxidant chim.it |